Z-leu-Val-Agly-Val-OBzl
Description
Contextualization as a Synthetic Peptide Derivative and Peptidomimetic
As a laboratory-crafted molecule, Z-leu-Val-Agly-Val-OBzl is classified as a synthetic peptide derivative. Such derivatives are pivotal in research as they allow for the systematic modification of natural peptide sequences to study structure-activity relationships, enhance stability, or improve bioavailability. The inclusion of the non-proteinogenic amino acid α-Aminoglycine (Agly) places this compound in the category of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as resistance to enzymatic degradation.
The fundamental components of this peptide derivative are rooted in common reagents used in peptide synthesis. For instance, the benzyloxycarbonyl (Z) group and benzyl (B1604629) (OBzl) ester are standard protecting groups. The amino acid valine, in its protected form such as H-D-Val-OBzl.TosOH, serves as a fundamental building block in the creation of more complex peptide structures. smolecule.compeptide.com These building blocks are essential for the stepwise assembly of the peptide chain.
Overview of its Significance in Biochemical Research and Enzyme Modulation
Synthetic peptides and their derivatives, like this compound, are invaluable tools in biochemical research. They are frequently employed as probes to investigate the mechanisms of enzymes, particularly proteases. By designing peptides with specific sequences, researchers can create substrates or inhibitors that target the active site of a particular enzyme.
The sequence of this compound suggests a potential role as a substrate or inhibitor for proteases that recognize and cleave peptide bonds involving hydrophobic residues like leucine (B10760876) and valine. The presence of the unnatural amino acid Agly can confer unique properties, such as altered conformation or resistance to cleavage, which can be exploited to modulate enzyme activity. The study of such interactions provides critical insights into enzyme function and can be foundational in the development of new therapeutic agents. For example, similar dipeptides like Z-Val-Gly-OH are used in various biochemical assays and synthetic protocols. medchemexpress.com
Detailed Research Findings
While specific research data for the exact tetrapeptide this compound is not publicly available, the principles of its design and potential applications are well-established in the field of peptide chemistry. Research on analogous peptides demonstrates their utility. For instance, synthetic peptides are widely used to study enzyme kinetics, map substrate specificity, and design potent and selective enzyme inhibitors. The specific sequence of amino acids, along with the terminal protecting groups, dictates the peptide's interaction with its biological target.
Interactive Data Table: Properties of this compound Components
| Component | Chemical Name | Role in the Compound |
| Z | Benzyloxycarbonyl | N-terminal protecting group |
| leu | Leucine | Amino acid residue |
| Val | Valine | Amino acid residue |
| Agly | α-Aminoglycine | Non-proteinogenic amino acid residue (peptidomimetic element) |
| OBzl | Benzyl ester | C-terminal protecting group |
Structure
2D Structure
Properties
Molecular Formula |
C32H45N5O7 |
|---|---|
Molecular Weight |
611.7 g/mol |
IUPAC Name |
benzyl 3-methyl-2-[[[3-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoyl]amino]carbamoylamino]butanoate |
InChI |
InChI=1S/C32H45N5O7/c1-20(2)17-25(33-32(42)44-19-24-15-11-8-12-16-24)28(38)34-26(21(3)4)29(39)36-37-31(41)35-27(22(5)6)30(40)43-18-23-13-9-7-10-14-23/h7-16,20-22,25-27H,17-19H2,1-6H3,(H,33,42)(H,34,38)(H,36,39)(H2,35,37,41) |
InChI Key |
QYEUFPXQJIQXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NNC(=O)NC(C(C)C)C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Z Leu Val Agly Val Obzl
Peptide Synthesis Strategies for Z-leu-Val-Agly-Val-OBzl and Related Azapeptides
The creation of azapeptides, where one or more alpha-carbon atoms in the peptide backbone are substituted with a nitrogen atom, presents unique synthetic challenges. biorxiv.orgnih.gov These challenges stem from the reduced reactivity of the reagents involved, often necessitating longer reaction times or specialized synthetic approaches compared to standard peptide synthesis. researchgate.netnih.gov
Solid-Phase Peptide Synthesis Approaches
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and peptidomimetic chemistry, offering an efficient and often automated route to these molecules. acs.orgacs.org For azapeptides like this compound, SPPS allows for the sequential addition of amino acids to a growing chain anchored to a solid support. evitachem.com
Recent advancements have focused on making azapeptide synthesis more amenable to standard SPPS protocols. One significant development is the "submonomer" approach. nih.govnih.gov This method involves three key steps performed on the solid support:
Hydrazone activation and coupling: A protected hydrazine (B178648) is coupled to the resin-bound peptide.
Semicarbazone functionalization: The side chain of the aza-amino acid is installed via chemoselective functionalization of the semicarbazone.
Orthogonal deprotection: The semicarbazone is deprotected to complete the monomer addition cycle. nih.gov
This submonomer strategy is advantageous as it allows for the introduction of a wide variety of side chains using readily available submonomers, thereby accelerating the synthesis of diverse azapeptide libraries. nih.govnih.gov
Furthermore, new building blocks and activation methods are continuously being developed to streamline the integration of aza-amino acids. For instance, Fmoc-protected benzotriazole (B28993) esters have been introduced as stable, pre-activated aza-amino acid units compatible with fully automated SPPS. biorxiv.org Another approach utilizes functionalized thiocarbazate scaffolds as precursors for aza-amino acids, which can be activated and incorporated into a peptide sequence using conventional peptide synthesis methods. nih.govspringernature.com These methods aim to reduce reaction times and improve both the crude purity and isolated yields of the final azapeptide. biorxiv.org
| Synthesis Approach | Key Features | Advantages |
| Submonomer SPPS | Stepwise construction on solid support: hydrazone coupling, side-chain installation, deprotection. nih.gov | Enables rapid diversification of side chains using simple submonomers. nih.govnih.gov |
| Pre-activated Monomers | Utilizes stable, activated building blocks like Fmoc-aza-amino acid-benzotriazole esters. biorxiv.org | Compatible with fully automated SPPS, improves efficiency and yield. biorxiv.org |
| Thiocarbazate Precursors | Employs thiocarbazates that are activated for integration into the peptide chain. nih.gov | Offers a robust and universal platform for azapeptide synthesis. nih.govspringernature.com |
Solution-Phase Synthesis Considerations
While SPPS is often preferred for its efficiency and automation, solution-phase synthesis remains a relevant and valuable strategy, particularly for the synthesis of specific aza-dipeptide building blocks or for complex cyclic azapeptides. nih.govsciforum.net
Solution-phase methods have been instrumental in developing diversity-oriented approaches. For example, a submonomer strategy in solution has been used to create protected aza-dipeptides by alkylating N-terminal benzophenone (B1666685) semicarbazone aza-Gly-Xaa dipeptides. nih.gov These resulting aza-dipeptide building blocks, protected at both the C-terminus (as a tert-butyl ester) and the N-terminus (as a benzophenone semicarbazone), can be selectively deprotected and incorporated into larger azapeptides. nih.gov
Historically, solution-phase routes for azapeptide synthesis were considered tedious due to the challenges of selective hydrazine functionalization. nih.govresearchgate.net However, these methods have been refined and continue to be employed, especially in cases where solid-phase approaches may be limited.
Integration of the Aglycine (Agly) Moiety into Peptide Scaffolds
The defining feature of this compound is the presence of an azaglycine (Agly) residue. Azaglycine is the simplest aza-amino acid, where the α-carbon of a glycine (B1666218) residue is replaced by a nitrogen atom. researchgate.netnih.gov
Synthetic Routes to Aza-Amino Acids
The synthesis of aza-amino acid precursors is a critical first step in the construction of azapeptides. ut.ee A common challenge is the instability of aza-amino acids themselves, which necessitates the use of protected precursors, typically protected alkylhydrazines. ut.ee
Several synthetic strategies have been developed to access these precursors. One widely used approach involves the reductive alkylation of hydrazones, which are formed from the reaction of a monoprotected hydrazine with a carbonyl compound. kirj.ee This method is often preferred due to the mild reaction conditions and the ability to produce precursors with different protecting groups. kirj.ee To overcome issues with the instability of some aldehydes and ketones, a "one-pot" procedure has been developed for the preparation of protected alkylhydrazines directly from more stable acetals and ketals. kirj.ee
Another route to aza-amino acid precursors is through the direct alkylation of N-protected hydrazines. researchgate.net For example, precursors for aza-phenylalanine, aza-tyrosine, and aza-tryptophan have been synthesized via this method. researchgate.net The synthesis of azapeptides containing basic residues like aza-lysine, aza-ornithine, and aza-arginine has been achieved by alkylating a hydrazone-protected aza-glycine residue with suitable alkyl halides, followed by displacement of a chloride with an azide (B81097) or various amines. nih.gov
The incorporation of the aza-amino acid into the peptide chain typically involves the activation of the hydrazine moiety or the N-terminal amine of the peptide with a carbonyl-donating reagent. researchgate.netnih.gov A variety of such reagents have been used, including phosgene, chloroformates, and carbonyldiimidazole. researchgate.netnih.gov
Impact of Aglycine on Peptide Backbone Structure and Conformational Constraints
The replacement of the CαH group with an N atom in azaglycine results in a semicarbazide (B1199961) linkage. nih.gov This modification can enforce specific secondary structures, such as β-turns. nih.govresearchgate.net The conformational preference is influenced by the planarity of the urea (B33335) bond and the repulsion between the lone pairs of electrons on the adjacent nitrogen atoms of the hydrazine moiety. nih.govresearchgate.net
In the context of collagen, a protein rich in glycine, the substitution of glycine with azaglycine has been shown to be a general strategy for stabilizing the triple-helical structure. acs.org The additional hydrogen bond and conformational constraints provided by azaglycine increase the thermal stability and folding rate of collagen peptides. acs.org An atomic resolution crystal structure has demonstrated that the incorporation of azaglycine leads to only minimal alterations of the peptide backbone conformation in this context. acs.org However, in other peptide sequences, the introduction of a Gly to Ala substitution (a sterically bulkier residue) can be disruptive, potentially terminating triple-helix folding. nih.gov The impact of such substitutions is highly dependent on their position within the peptide sequence. nih.gov
| Feature | Description | Consequence |
| Backbone Composition | Replacement of Cα with a nitrogen atom. researchgate.net | Forms a semicarbazide linkage. nih.gov |
| Electronic Effects | Lone pair-lone pair repulsion between adjacent hydrazine nitrogens. nih.govresearchgate.net | Reinforces specific conformations like β-turns. nih.govresearchgate.net |
| Structural Rigidity | Urea bond planarity and added hydrogen bonding potential. nih.govacs.org | Can increase thermal stability and promote folding. acs.org |
| Conformational Impact | Minimal perturbation to the backbone in some structures (e.g., collagen). acs.org | Can be highly context-dependent, sometimes disrupting secondary structures. nih.gov |
Role of the OBzl (Benzyl Ester) Terminus in Peptide Synthesis and Functionalization
The C-terminal benzyl (B1604629) ester (OBzl) in this compound serves as a protecting group for the carboxylic acid. Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the C-terminus while the peptide chain is being elongated from the N-terminus. smolecule.com
The benzyl ester group is stable under the conditions used for Fmoc-based solid-phase synthesis but can be cleaved under specific conditions, such as catalytic hydrogenation or treatment with strong acids. bachem.com The introduction of substituents onto the phenyl ring of the benzyl ester can modify its stability towards acids; for example, a 4-methoxy group increases acid lability, while chloro- or nitro- groups enhance stability. thieme-connect.de
Beyond its role as a simple protecting group, the C-terminus offers a site for further functionalization of the peptide, which is crucial for developing therapeutic agents or imaging probes. rsc.orgsemanticscholar.org While direct modification of the C-terminus during SPPS can be problematic, various strategies have been devised. rsc.orgsemanticscholar.org These include the use of specialized linkers that allow for the simultaneous cleavage from the resin and incorporation of a functional group at the C-terminus. rsc.org
The nature of the ester group itself can also influence the synthetic process. In chemoenzymatic peptide synthesis, for instance, the use of a benzyl ester on amino acid monomers has been shown to enhance the substrate's affinity for the enzyme catalyst (papain) and broaden its substrate specificity compared to other esters like methyl or ethyl esters. acs.org This is attributed to favorable interactions between the benzyl group and amino acid residues in the enzyme's active site. acs.org
Chiral Synthesis Aspects in the Preparation of this compound Analogues
The stereochemical integrity of amino acid residues is a critical determinant of peptide structure and function. The preparation of analogues of this compound with altered chirality at one or more positions requires precise control over synthetic methodologies to yield the desired diastereomers. The introduction of D-amino acids or other non-natural chiral amino acids in place of the natural L-residues (Leucine and Valine) or the achiral α-aminoglycine (Agly) can profoundly influence the peptide's conformation and biological activity. Key strategies in the chiral synthesis of such analogues include diastereoselective synthesis, the use of chiral auxiliaries, and the synthesis of racemic or diastereomeric mixtures followed by separation.
A significant challenge in peptide synthesis, particularly during the coupling of amino acid residues and in cyclization reactions, is the risk of epimerization. mdpi.com Epimerization is the unwanted inversion of stereochemistry at the α-carbon of an amino acid, which can lead to a mixture of diastereomeric peptides that are often difficult to separate due to their similar physical properties. mdpi.com This phenomenon is primarily driven by two mechanisms: the formation of a symmetric oxazol-5(4H)-one intermediate or the direct abstraction of the α-proton by a base. mdpi.com The choice of coupling reagents, bases, solvents, and temperature can significantly impact the extent of epimerization. mdpi.com
Diastereoselective Synthesis and Control of Epimerization
Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of tetrapeptides similar in size to this compound, studies on the synthesis of cyclic tetrapeptides like pseudoxylallemycins have highlighted the critical role of the base used during macrolactamization (cyclization). The strength of the base can have a substantial impact on the diastereomeric ratio (dr) of the final product. For instance, in the cyclization of a linear precursor to pseudoxylallemycin A, different bases yielded varying degrees of stereocontrol. nih.gov
| Base | Diastereomeric Ratio (Natural:Epimer) | Overall Yield of Natural Product |
| Collidine | - | 36% |
| Pyridine | 89:11 | 32% |
| 2,6-Di-tert-butylpyridine (DtBP) | 97:3 | 19% |
| This table illustrates the impact of different bases on the diastereoselectivity and yield of a cyclic tetrapeptide synthesis. Weaker bases like DtBP can maximize diastereocontrol, albeit sometimes at the cost of overall yield. Data sourced from Fumo et al. nih.gov |
Furthermore, the inherent chirality of existing amino acid residues in a peptide chain can influence the stereochemical outcome of subsequent modifications. A modular peptide ligation methodology using Rh(III)-catalysis to couple dioxazolones, arylboronic acids, and acrylamides has demonstrated this principle. In this method, the steric properties of the amino acid adjacent to the reaction site dictate the facial selectivity of the bond formation, leading to diastereoselective synthesis of unnatural phenylalanine analogues. nih.gov
| Acryloyl-Dipeptide Substrate | Diastereomeric Ratio (D:L of new residue) |
| Acryloyl-Gly-Val-OEt | 1:1 |
| Acryloyl-Ala-Val-OEt | 2.0:1 |
| Acryloyl-Leu-Val-OEt | 4.1:1 |
| This table shows how the steric bulk of the N-terminal residue on an acrylamide (B121943) substrate influences the diastereoselectivity of a Rh(III)-catalyzed carboamidation reaction. A larger side chain (Leucine vs. Alanine vs. Glycine) leads to higher diastereoselectivity. Data sourced from M. D. Levin, et al. nih.gov |
Synthesis and Separation of Diastereomers
A common and practical approach for obtaining chirally pure analogues of this compound is to synthesize a mixture of diastereomers and then separate them using chromatographic techniques. This is particularly useful when a desired stereoisomer is not readily accessible through stereoselective synthesis. For example, incorporating a racemic non-natural amino acid into a peptide sequence during solid-phase peptide synthesis (SPPS) will produce a mixture of two diastereomers. nih.gov These diastereomers, having different physical properties, can often be separated by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govmdpi.com The separation of neuropeptide N(dW)F (L-Asn-D-Trp-L-Phe-NH₂) and its all-L diastereomer NWF has been successfully achieved using a chiral stationary phase, demonstrating the feasibility of this approach. mdpi.com
Use of Chiral Auxiliaries for Non-Natural Amino Acid Synthesis
To create analogues with novel chiral side chains, especially at the typically achiral Agly position, chiral auxiliaries can be employed. These are chiral molecules that are temporarily incorporated to guide the stereochemical course of a reaction, and are subsequently removed. The Belokon' protocol, for instance, uses Ni(II) complexes of Schiff bases derived from glycine and a chiral auxiliary, (S)- or (R)-2-N-(N'-benzylprolyl)aminobenzophenone (BPB), as chiral nucleophilic glycine equivalents. Alkylation of these complexes proceeds with high diastereoselectivity, allowing for the synthesis of a wide range of enantiomerically pure non-proteogenic amino acids. qyaobio.com Similarly, pseudoephenamine can be used as a chiral auxiliary for the direct aldolization of a glycinamide (B1583983) enolate, producing β-hydroxy-α-amino acid derivatives with high stereocontrol. escholarship.org These custom-synthesized chiral amino acids can then be incorporated into the peptide sequence using standard SPPS protocols. sorbonne-universite.fr
Biological Activity and Enzymatic Inhibition Profiles of Z Leu Val Agly Val Obzl
General Classification as an Inhibitor of Proteases and Peptidases
Z-leu-Val-Agly-Val-OBzl is classified as a competitive inhibitor of certain proteases, particularly those belonging to the cysteine protease family. Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. Peptidases are a subclass of proteases. The inhibitory action of peptide derivatives like this compound is often attributed to their ability to mimic the natural substrates of these enzymes. By binding to the active site of the protease, the inhibitor prevents the endogenous substrate from binding, thereby blocking the catalytic activity of the enzyme. The specificity of such inhibitors is determined by the peptide sequence and the nature of the protecting groups, which influence the binding affinity to the target enzyme.
Specific Inhibitory Effects on Cysteine Proteases
The primary and most well-documented activity of this compound is its inhibitory effect on cysteine proteases. dokumen.pubbindingdb.org These enzymes are characterized by a cysteine residue in their active site and play crucial roles in a variety of physiological and pathological processes. The inhibitory profile of this compound has been characterized against specific members of this family, most notably Cathepsin K and Cathepsin B. bindingdb.orgnih.gov
This compound has been identified as a potent inhibitor of human Cathepsin K, with a reported inhibition constant (Ki) of 34 nM. dokumen.pubnih.gov Cathepsin K is a lysosomal cysteine protease that is highly expressed in osteoclasts, the cells responsible for bone resorption. nih.govnih.gov Its primary function is the degradation of bone matrix proteins, particularly type I collagen, which constitutes about 90% of the organic matrix of bone. glpbio.com
Inhibitory Activity of this compound against Cysteine Proteases
| Enzyme | Inhibition Constant (Ki) |
|---|---|
| Human Cathepsin K | 34 nM |
The inhibition of Cathepsin K by compounds such as this compound has significant implications for bone biology. Bone remodeling is a continuous physiological process involving the removal of old bone by osteoclasts (resorption) and the formation of new bone by osteoblasts (formation). nih.gov Cathepsin K is the principal enzyme responsible for the degradation of the demineralized bone matrix during resorption. glpbio.com By inhibiting Cathepsin K, the breakdown of the collagenous matrix is prevented, leading to a decrease in bone resorption. scbt.com Notably, unlike some other anti-resorptive agents, Cathepsin K inhibitors have been observed to have a lesser effect on bone formation, suggesting a potential to uncouple the processes of resorption and formation, which is a desirable characteristic for osteoporosis therapies. glpbio.comeurekaselect.com The modulation of osteoclast activity by Cathepsin K inhibitors can lead to an increase in bone mineral density. nih.gov
Beyond osteoporosis, the inhibition of Cathepsin K is relevant to other conditions characterized by excessive bone and cartilage degradation, such as rheumatoid arthritis (RA). nih.gov RA is a chronic inflammatory disease that leads to joint destruction. bindingdb.org Elevated levels of Cathepsin K have been found in the synovial tissues and serum of patients with RA, and these levels correlate with the severity of joint destruction. wustl.eduacs.org The enzyme is believed to contribute to the erosion of both cartilage and bone in affected joints. nih.gov Therefore, the inhibition of Cathepsin K by molecules like this compound could represent a therapeutic strategy to prevent or reduce the progressive joint damage seen in RA. acs.org
In addition to its effects on Cathepsin K, this compound has been shown to inhibit human Cathepsin B, with a reported Ki of 40 nM. bindingdb.orgidrblab.net Cathepsin B is another ubiquitously expressed lysosomal cysteine protease. eurekaselect.com While it has some overlapping functions with other cathepsins, it also possesses unique roles within the cell.
Table of Compounds Mentioned
| Compound Name |
|---|
Cathepsin B Inhibition and its Biochemical Roles
Research into Tumor Invasion and Metastasis Pathways
Direct research investigating the role of this compound in tumor invasion and metastasis pathways has not been identified in the reviewed scientific literature. However, the inhibition of cysteine proteases, such as cathepsins, is a well-established target for anti-cancer therapies, as these enzymes are often overexpressed in tumors and contribute to the degradation of the extracellular matrix, a key step in invasion and metastasis.
While specific data for this compound is unavailable, research on other azapeptides suggests a potential for such compounds to influence these pathways. For instance, legumain, a lysosomal cysteine protease, is implicated in tumorigenesis, and aza-asparagine-containing inhibitors have been developed to target this enzyme with high selectivity, demonstrating the potential for azapeptides in cancer research. nih.gov Given that this compound is an inhibitor of cysteine proteases, it is plausible that it could exhibit activity in modulating tumor invasion, but this remains to be experimentally verified.
Inhibition of Other Cysteine Proteases (e.g., Cathepsin L, Cathepsin S, Cathepsin C, legumains)
Specific inhibitory constants (K_i or IC_50 values) for this compound against Cathepsin L, Cathepsin S, Cathepsin C, and legumains are not available in the current body of scientific literature. However, the broader class of azapeptide inhibitors has been extensively studied for their effects on these enzymes.
Cathepsin L and Cathepsin S: These cathepsins are closely related cysteine proteases. Aza-peptide nitriles have been developed as potent and stable inhibitors of Cathepsins L and S. nih.gov For example, the azapeptide Z-Phe-(N-Me)azaAla-nitrile has demonstrated potent inhibition of both Cathepsin L and S with K_i values in the nanomolar range. mdpi.com Legumain can also influence Cathepsin L activity, as legumain inhibition has been shown to reduce Cathepsin L activation. nih.govcore.ac.uk Cystatin M/E is a high-affinity inhibitor of both Cathepsin V and Cathepsin L. uni.lu
Cathepsin C: Information regarding the specific inhibition of Cathepsin C by azapeptides of the this compound type is scarce.
Legumains: Legumain is a lysosomal cysteine protease with a distinct substrate specificity, cleaving proteins C-terminal to asparagine residues. nih.gov Aza-asparagine containing peptides have been specifically designed to inhibit legumain. For instance, Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone is a potent inhibitor of legumain with no cross-reactivity against other cysteine proteases like papain and cathepsin B at high concentrations. researchgate.net Aza-peptide aldehydes and ketones with an aza-Asn residue have also been shown to inhibit legumains from various organisms. nih.govnih.gov This high degree of selectivity is attributed to the unique substrate preference of legumain.
Comparative Analysis with Other Azapeptide and Peptidomimetic Inhibitors
Azapeptides represent a significant class of peptidomimetic inhibitors of cysteine proteases. The introduction of an aza-amino acid residue into a peptide sequence can significantly alter its conformational properties and inhibitory activity.
Aza-peptide aldehydes and ketones are a class of reversible protease inhibitors that have shown specificity for the proteasome and clan CD cysteine proteases. nih.govnih.gov For example, aza-Leu derivatives have been designed to target the chymotrypsin-like activity of the proteasome, while aza-Asp derivatives are effective against caspases. nih.govnih.gov Notably, these compounds displayed no cross-reactivity with cathepsin B or chymotrypsin, indicating a high degree of selectivity. nih.govnih.govresearchgate.net
In another study, an azapeptide analogue of a cathepsin B inhibitor, Z-Arg-Leu-His-Agly-Ile-Val-OMe, demonstrated approximately 500-fold higher potency for cathepsin B over cathepsin K. mdpi.com This high selectivity was attributed to the azapeptide adopting a β-turn conformation, which allows for specific interactions within the active site of cathepsin B. mdpi.com
| Compound/Inhibitor Class | Target Protease(s) | Key Findings |
| Aza-peptide aldehydes and ketones | Proteasome, Caspases, Legumains | Reversible inhibitors with high selectivity; no cross-reactivity with cathepsin B or chymotrypsin. nih.govnih.govresearchgate.net |
| Z-Arg-Leu-His-Agly-Ile-Val-OMe | Cathepsin B, Cathepsin K | Highly potent and selective for Cathepsin B (approx. 500-fold over Cathepsin K). mdpi.com |
| Z-Phe-(N-Me)azaAla-nitrile | Cathepsin L, S, K | Potent inhibitor of multiple cathepsins. mdpi.com |
| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | Legumain | Potent and selective inhibitor of legumain with no cross-reactivity to papain or cathepsin B. researchgate.net |
This comparative data underscores the versatility of azapeptides as inhibitors. The specific amino acid sequence, the nature of the aza-amino acid, and the type of "warhead" (e.g., aldehyde, ketone, nitrile) all contribute to the final inhibitory profile of the compound. While direct data on this compound is lacking, its structural similarity to other studied azapeptides suggests it likely functions as a cysteine protease inhibitor, with its specific selectivity profile being dependent on its unique sequence and structure.
Mechanistic Investigations into Z Leu Val Agly Val Obzl S Enzyme Inhibition
Elucidation of Enzyme-Inhibitor Binding Modes and Subsite Occupancy
The binding of azapeptide inhibitors to proteases like cathepsin B involves the occupation of specific active site subsites (S-sites) by the inhibitor's amino acid residues (P-sites). In studies of closely related azapeptides, the inhibitor binds in an extended conformation across the enzyme's active site cleft. nih.gov
The core of the inhibitory mechanism is the interaction between the azapeptide and the catalytic dyad (Cys29 and His199 in human cathepsin B). The process begins with a nucleophilic attack by the thiol group of Cys29 on the carbonyl carbon of the P1 azaglycine residue. nih.govacs.org This forms a covalent tetrahedral intermediate, which then resolves into a thioacyl-enzyme complex. nih.govacs.org
In highly potent analogues like Z-Arg-Leu-Arg-Agly-Ile-Val-OMe, molecular dynamics simulations revealed that specific electrostatic interactions dramatically enhance affinity. nih.gov These include the formation of a unique ion cluster between arginine residues on the inhibitor and acidic glutamate (B1630785) residues (Glu171 and Glu245) on the enzyme. nih.gov While Z-leu-Val-Agly-Val-OBzl lacks arginine, the fundamental interaction remains the covalent linkage to the active site cysteine. The stability of this bond is key to its inhibitory nature. nih.govacs.org
Understanding the Kinetics and Nature of Inhibition (e.g., Reversible vs. Irreversible)
The inhibition of cysteine proteases by azapeptides like this compound is characterized as a time-dependent, slow, tight-binding process that is effectively irreversible. nih.govacs.org The inhibition follows a two-step mechanism, starting with the formation of a reversible enzyme-inhibitor complex (E·I), followed by the formation of a stable covalent acyl-enzyme intermediate (E-I).
The key mechanistic insight is that the incorporation of the azaglycine residue leads to the deactivation of the acyl-enzyme complex. nih.govacs.org Unlike a normal peptide substrate where the acyl-enzyme intermediate is rapidly hydrolyzed by water to regenerate the free enzyme, the azapeptide-derived thioacyl-semicarbazide intermediate is extremely stable and resistant to hydrolysis. nih.govacs.org This resistance effectively sequesters the enzyme in an inactive state.
This mechanism leads to very high inhibitory potency. Studies on structurally related azapeptides have reported extremely low inhibition constants (Ki), indicating a very high affinity for the target enzyme. nih.govnih.gov For example, Z-Arg-Leu-Val-Agly-Ile-Val-OMe inhibits cathepsin B with a Ki value of 0.088 nM. nih.govacs.org
Table 1: Inhibition Constants (Ki) of Structurally Related Azapeptides against Cysteine Proteases Data extracted from scientific literature for compounds structurally related to this compound.
| Compound | Target Enzyme | Inhibition Constant (Ki) [nM] | Reference |
| Z-Arg-Leu-Val-Agly-Ile-Val-OMe | Cathepsin B | 0.088 | nih.govacs.org |
| Z-Arg-Leu-Val-Agly-Ile-Val-OMe | Cathepsin K | 500 | nih.gov |
| Z-Arg-Leu-Arg-Agly-Ile-Val-OMe | Cathepsin B | 0.00048 | nih.gov |
| Z-Arg-Leu-Arg-Agly-Ile-Val-OMe | Cathepsin K | 1.11 | nih.gov |
Conformational Dynamics in Azapeptide-Enzyme Interactions
The substitution of an α-carbon with a nitrogen atom introduces significant conformational constraints on the peptide backbone. cnjournals.com Specifically, the presence of an azaglycine residue has been shown through NMR studies and molecular dynamics simulations to restrain the peptide backbone, inducing a bent, β-turn-like conformation. nih.govsemanticscholar.org
This pre-organization of the inhibitor into a bioactive conformation is energetically favorable. It reduces the entropic cost of binding, as the inhibitor does not need to undergo a significant conformational change to fit into the enzyme's active site. acs.org Molecular dynamics simulations have shown that this bent shape is maintained even after the inhibitor forms a covalent bond with the catalytic Cys29 of cathepsin B. nih.gov This contrasts with corresponding glycine-containing peptides, which tend to be more flexible and adopt extended conformations. nih.gov The conformational rigidity imparted by the aza-residue is thus a key factor in the high potency and selectivity of these inhibitors.
Structure Activity Relationship Sar Studies and Rational Design Principles
Impact of Amino Acid Substitutions within the Z-leu-Val-Agly-Val-OBzl Sequence on Potency and Selectivity
While specific SAR data for the exact this compound sequence is not extensively documented in publicly available literature, the impact of substituting key residues like Leucine (B10760876) (Leu) and Valine (Val) can be inferred from studies on analogous azapeptide inhibitors targeting various proteases. These hydrophobic residues are critical for recognition and binding within the active sites of many proteases, such as the chymotrypsin-like active site of the proteasome. nih.gov
The choice between Leucine and Valine at specific positions (P2, P4, etc., relative to the cleavage site) can significantly alter both the potency and selectivity of an inhibitor. Leucine, with its isobutyl side chain, and Valine, with its isopropyl group, differ in size and flexibility. These differences influence the van der Waals interactions within the enzyme's binding pockets. For instance, in studies of α-helical antimicrobial peptides, Leu-rich peptides demonstrated significantly stronger activity compared to their Val-rich counterparts, suggesting that the larger side chain of Leucine can lead to more effective membrane disruption. nih.gov Conversely, Val-containing peptides showed lower toxicity. nih.gov
| Compound | Target Enzyme | Structure | IC50 (µM) |
|---|---|---|---|
| Analog 1 | Human 20S Proteasome (β5 site) | Cbz-Leu-Leu-azaLeu-CHO | 9.02 ± 1.82 |
| Analog 2 | Human Caspase-3 | Cbz-Asp-Glu-Val-azaAsp-COMe | 7.74 ± 2.10 |
| Analog 3 | Human Caspase-6 | Cbz-Ile-Glu-Thr-azaAsp-COMe | 9.08 ± 1.95 |
This table presents data on azapeptide analogues to illustrate the inhibitory potential of such compounds against various proteases. Data sourced from Corrigan et al. (2020). nih.govresearchgate.net
Significance of Aza-Amino Acid Modifications on Inhibitory Profiles
The replacement of an α-carbon with a nitrogen atom, creating an aza-amino acid (in this case, aza-glycine or Agly), is a profound modification that significantly impacts the compound's properties. researchgate.netresearchgate.net This substitution introduces several key changes:
Conformational Rigidity : The aza-peptide bond introduces conformational constraints, reducing the flexibility of the peptide backbone. nih.gov This is due to electronic repulsion between the lone pairs of adjacent nitrogen atoms and the planar nature of the urea-like bond, which favors the adoption of specific secondary structures, most notably β-turns. mdpi.commdpi.com
Loss of Chirality : At the site of substitution (Agly), the chiral α-carbon is replaced by a nitrogen atom, resulting in a loss of chirality at that position. nih.gov
Altered Hydrogen Bonding : The aza-residue alters the hydrogen bonding capacity of the backbone. The nitrogen atom can act as a hydrogen bond acceptor, potentially forming new intramolecular or intermolecular interactions that stabilize the bound conformation. nih.govmdpi.com
Enhanced Proteolytic Stability : The aza-peptide bond is more resistant to enzymatic cleavage by proteases compared to a standard peptide bond, which enhances the metabolic stability and prolongs the biological half-life of the compound. nih.gov
In an inhibitory context, the aza-glycine residue in this compound acts as a non-hydrolyzable transition-state analogue. It mimics the tetrahedral intermediate formed during peptide bond cleavage, allowing it to bind tightly to the active site of a protease without being cleaved. mdpi.com The positioning of the aza-residue within the peptide sequence is critical; often, placing it at the P1 position (the residue immediately N-terminal to the scissile bond in a substrate) converts a substrate into a potent inhibitor. researchgate.net The conformational rigidity imparted by the Agly residue pre-organizes the inhibitor into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.
Influence of Protecting Groups (e.g., Z, OBzl) on Biological Activity
The N-terminal benzyloxycarbonyl (Z or Cbz) group and the C-terminal benzyl (B1604629) ester (OBzl) are common protecting groups in peptide synthesis, but they also influence the biological activity of the final compound. creative-peptides.com
Benzyloxycarbonyl (Z) Group : The Z group is a relatively bulky and hydrophobic moiety. Its presence at the N-terminus can significantly impact how the peptide interacts with its biological target. It can participate in hydrophobic or aromatic interactions within the enzyme's binding site, potentially increasing binding affinity. nih.gov For example, in the well-known proteasome inhibitor MG132 (Cbz-Leu-Leu-Leu-al), the Cbz group is crucial for its high potency. nih.gov
Benzyl Ester (OBzl) Group : The C-terminal OBzl group also adds hydrophobicity and can influence the peptide's solubility, membrane permeability, and binding interactions. nih.gov By neutralizing the negative charge of the C-terminal carboxylate, the OBzl group can enhance the peptide's ability to cross cell membranes. Within a binding pocket, the benzyl ring can engage in π-π stacking or hydrophobic interactions, further anchoring the inhibitor to the enzyme. nih.gov The choice of the C-terminal group can be critical; for instance, studies on aza-peptide inhibitors have shown that C-terminal benzyl amides can significantly improve inhibitory potency by occupying prime-site pockets of the target protease. researchgate.net
Conformational Analysis of this compound and its Analogues
The conformational properties of azapeptides are a key determinant of their biological function. The introduction of an aza-amino acid strongly predisposes the peptide backbone to adopt specific, folded structures.
Aza-amino acids are powerful inducers of β-turn conformations. mdpi.commdpi.com A β-turn is a secondary structure element where the polypeptide chain reverses its direction over the span of four amino acid residues. This folding is often stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3).
In the sequence this compound, the aza-glycine residue is ideally positioned at the i+2 position of a potential β-turn (Val-Agly-Val-OBzl). The conformational constraints imposed by the aza-residue—specifically the repulsion between nitrogen lone pairs—force the backbone dihedral angles (φ, ψ) into a region that strongly favors a turn structure. mdpi.comnih.gov This pre-organization into a defined secondary structure is critical for mimicry of natural peptide ligands or for presenting the side chains in an optimal orientation for binding to a receptor or enzyme active site. The ability of azapeptides to mimic β-turns is a cornerstone of their use in peptidomimetic drug design. nih.gov
The stability of the β-turn induced by the aza-residue is further reinforced by a unique hydrogen bonding network. In addition to the classic i to i+3 hydrogen bond, azapeptides can form an unusual, stabilizing N-H···N hydrogen bond. mdpi.comnih.gov This interaction occurs between the amide proton of the i+3 residue and a lone pair on the α-nitrogen of the aza-amino acid at the i+2 position.
Experimental and theoretical studies have provided evidence for this N-H···N hydrogen bond, estimating that it contributes a stabilization energy of 1-3 kcal/mol. nih.gov This additional interaction further rigidifies the β-turn structure. In this compound, this network would involve a hydrogen bond between the carbonyl of the Valine at position 2 and the amide proton of the C-terminal Valine-OBzl, as well as the proposed N-H···N bond between that same amide proton and the nitrogen of the aza-glycine. This well-defined hydrogen bonding network is crucial for maintaining the bioactive conformation of the inhibitor.
| Parameter | Typical Value Range | Significance |
|---|---|---|
| φ (i+1) | -60° to -90° | Defines the turn type |
| ψ (i+1) | -30° to -60° or 120° to 150° | Defines the turn type |
| φ (i+2, aza-residue) | ±90° (twisted) or ±180° (extended) | Restricted rotation due to N-N repulsion |
| C=O(i)···H-N(i+3) Distance | ~2.8 - 3.2 Å | Classic β-turn stabilizing H-bond |
| N(i+2)···H-N(i+3) Distance | ~2.9 - 3.2 Å | Unusual, stabilizing H-bond in azapeptides |
This table provides generalized conformational parameters observed in azapeptide-induced β-turns based on computational and crystallographic studies. mdpi.comrsc.orgresearchgate.net
Principles for the Design of Novel Azapeptide-Based Inhibitors
Based on the SAR and conformational properties of compounds like this compound, several key principles for the rational design of new azapeptide inhibitors can be established:
Scaffold Selection and Aza-Residue Placement : The design process should begin with a peptide sequence known to be a substrate for the target protease. The aza-amino acid is typically substituted at the P1 position of this sequence to create a transition-state analogue inhibitor. researchgate.net
Side-Chain Optimization : The side chains of the amino acids at other positions (P2, P3, P4, etc.) should be optimized to maximize interactions with the corresponding subsites of the target enzyme. This involves considering factors like hydrophobicity, charge, and steric bulk to achieve high affinity and selectivity. nih.gov
Conformational Constraint : The inherent ability of the aza-residue to induce a β-turn should be exploited. The surrounding sequence can be modified to further stabilize this turn, locking the inhibitor into its bioactive conformation and improving binding affinity.
N- and C-Terminal Modifications : The use of appropriate N- and C-terminal capping groups (like the Z and OBzl groups) is essential. These groups can enhance binding affinity through additional interactions, improve metabolic stability, and modulate pharmacokinetic properties such as cell permeability. nih.govresearchgate.net
Warhead Incorporation : For certain classes of proteases, the azapeptide scaffold can be combined with an electrophilic "warhead" (e.g., aldehyde, ketone, Michael acceptor) at the C-terminus to form a reversible or irreversible covalent bond with a catalytic residue in the enzyme's active site, leading to highly potent inhibition. nih.govresearchgate.net
By applying these principles, azapeptide scaffolds based on the this compound template can be rationally modified to generate novel inhibitors with improved potency, selectivity, and drug-like properties for a wide range of therapeutic targets.
Biochemical Applications and Research Utility of Z Leu Val Agly Val Obzl
Utilization as a Biochemical Probe for Protease Activity and Specificity
Z-leu-Val-Agly-Val-OBzl has been characterized as a potent inhibitor of specific cysteine proteases, establishing its utility as a biochemical probe. idrblab.netidrblab.netidrblab.net Its efficacy is particularly notable against Cathepsin K, for which it exhibits an inhibition constant (Ki) of 34 nM. idrblab.net This high degree of affinity allows for its use in discerning the functional roles of Cathepsin K and the related enzyme, Cathepsin L, within complex biological milieus. idrblab.netidrblab.net By selectively inhibiting these proteases, researchers can meticulously study the resultant downstream biochemical pathways, thereby elucidating the specific contributions of these enzymes to both normal physiological functions and disease states.
Inhibitory Activity of this compound against Cathepsin K
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| This compound | Cathepsin K | 34 nM |
Application in Enzyme-Substrate Recognition and Specificity Studies
The unique chemical architecture of this compound, featuring an aza-glycine (Agly) residue, is fundamental to its application in the study of enzyme-substrate recognition. The substitution of the alpha-carbon with a nitrogen atom in the peptide backbone results in an azapeptide. This modification allows the molecule to mimic the transition state of a substrate bound within the active site of a protease.
Consequently, this compound can be recognized and bound by proteases such as Cathepsin K and Cathepsin L, yet it remains resistant to proteolytic cleavage. This stability transforms the azapeptide into a reliable ligand for probing the intricacies of the enzyme's active site. Through the analysis of the interactions between this compound and its target proteases, scientists can deduce the precise structural and chemical determinants that govern substrate binding and specificity. The pronounced inhibitory effect on Cathepsin K, for instance, offers valuable insights into the subtle structural variations that differentiate the active sites of closely related cathepsins.
Role in the Development of Azapeptide-Based Research Tools
The effective application of this compound as a selective protease inhibitor has played a role in the broader advancement of azapeptides as a class of research tools. The synthesis and functional characterization of this compound contribute to a growing library of azapeptides with diverse sequences and target specificities. Such a collection of molecular probes is indispensable for the comprehensive investigation of the vast array of proteases found in biological systems. The knowledge gained from studies utilizing this compound informs the rational design of novel azapeptide inhibitors with enhanced potency and selectivity for other protease targets. This iterative process of design and discovery is pivotal for expanding our understanding of protease biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
